N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with both aromatic and sulfonyl functional groups, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Nitration and Reduction: The starting material, 3,4-dimethylphenylamine, undergoes nitration followed by reduction to yield 3,4-dimethylphenylamine.
Sulfonylation: The 3,4-dimethylphenylamine is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Amidation: Finally, the sulfonamide intermediate is reacted with 2-bromo-propanamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide can be compared with other similar compounds, such as:
N-(3,4-dimethylphenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
N-(3,4-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide: Contains a methyl group instead of fluorine, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-11-4-7-15(10-12(11)2)19-17(21)13(3)20-24(22,23)16-8-5-14(18)6-9-16/h4-10,13,20H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDROABLKJLEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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